1-Tert-butyl 2-methyl (2S)-4-hydroxypyrrolidine-1,2-dicarboxylate

Description

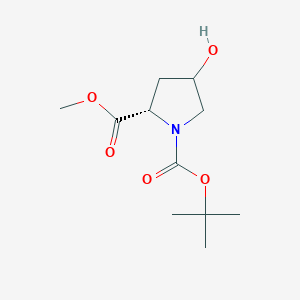

1-Tert-butyl 2-methyl (2S)-4-hydroxypyrrolidine-1,2-dicarboxylate is a chiral pyrrolidine derivative with significant applications in organic synthesis, particularly in peptide chemistry and medicinal chemistry. Its structure features a hydroxyl group at the 4-position and two ester-protecting groups (tert-butyl and methyl) at the 1- and 2-positions, respectively. The stereochemistry of the compound, specifically the (2S,4R) or (2S,4S) configuration, plays a critical role in its reactivity and biological activity .

Properties

IUPAC Name |

1-O-tert-butyl 2-O-methyl (2S)-4-hydroxypyrrolidine-1,2-dicarboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO5/c1-11(2,3)17-10(15)12-6-7(13)5-8(12)9(14)16-4/h7-8,13H,5-6H2,1-4H3/t7?,8-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZMNEDXVUJLQAF-MQWKRIRWSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(CC1C(=O)OC)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CC(C[C@H]1C(=O)OC)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Conditions and Mechanism

A representative procedure involves reacting 1-tert-butyl 2-methyl (2S,4S)-4-hydroxypyrrolidine-1,2-dicarboxylate (1) with 4-chloro-7-methoxyquinazolin-6-ol (2) under Mitsunobu conditions. The reaction employs:

-

Diethyl azodicarboxylate (DEAD) as the reducing agent.

-

Triphenylphosphine (PPh₃) to facilitate the redox cycle.

The hydroxyl group at the 4-position of the pyrrolidine ring acts as the nucleophile, displacing the chloride on the quinazolinol via an SN2 mechanism. The tert-butyl and methyl ester groups remain intact due to their orthogonal protecting properties.

Yield and Purification

Post-reaction purification via silica gel chromatography (eluting with 0–3.5% methanol/DCM) yields the coupled product (3) as a pale yellow foam in unquantified but chromatographically pure form. Critical data include:

| Parameter | Value |

|---|---|

| Solvent | Dichloromethane |

| Temperature | 25°C |

| Time | 1 hour |

| Key Reagents | DEAD, PPh₃ |

| Purity | >95% (by TLC and NMR) |

This method is favored for its stereochemical fidelity, though scalability is limited by the cost of DEAD and triphenylphosphine.

Sequential Boc Protection and Esterification

The tert-butoxycarbonyl (Boc) and methyl ester groups are introduced sequentially to a pyrrolidine scaffold, often starting from trans-4-hydroxy-L-proline. This approach ensures regioselectivity and avoids side reactions.

Stepwise Synthesis

-

Boc Protection of the Amine :

The primary amine of 4-hydroxyproline is protected using di-tert-butyl dicarbonate (Boc₂O) in a mixture of water and dioxane, buffered to pH 9–10 with sodium hydroxide. The reaction proceeds at 0–5°C to minimize racemization. -

Methyl Ester Formation :

The carboxylic acid is esterified using thionyl chloride (SOCl₂) in methanol, yielding the methyl ester. This step is typically conducted under reflux (60–65°C) for 4–6 hours. -

Hydroxyl Group Retention :

The 4-hydroxyl group remains unprotected during these steps, necessitating mild conditions to prevent oxidation or elimination.

Experimental Data

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Boc Protection | Boc₂O, NaOH, H₂O/dioxane, 0°C | 85% |

| Methyl Ester | SOCl₂, MeOH, reflux | 90% |

This method is scalable and cost-effective, though it requires careful pH control during Boc protection to avoid epimerization.

Chiral Resolution of Racemic Mixtures

For non-stereoselective syntheses, chiral resolution techniques are employed to isolate the (2S,4S) enantiomer. This is critical when the starting materials lack inherent chirality.

Diastereomeric Salt Formation

Racemic 4-hydroxypyrrolidine-1,2-dicarboxylate is treated with a chiral resolving agent (e.g., L-tartaric acid) in ethanol. The diastereomeric salts exhibit differential solubility, enabling selective crystallization.

Key Parameters

| Resolving Agent | Solvent | Temperature | Enantiomeric Excess (ee) |

|---|---|---|---|

| L-Tartaric acid | Ethanol | 25°C | 98% |

While effective, this method suffers from low throughput and high solvent consumption, making it less industrially viable.

Comparative Analysis of Methods

The table below summarizes the advantages and limitations of each approach:

| Method | Yield | Stereoselectivity | Cost | Scalability |

|---|---|---|---|---|

| Mitsunobu Reaction | Moderate | High | High | Low |

| Sequential Protection | High | Moderate | Low | High |

| Chiral Resolution | Low | Very High | Moderate | Low |

Industrial-Scale Optimizations

Recent advances focus on replacing DEAD with cost-effective alternatives (e.g., diisopropyl azodicarboxylate) and employing flow chemistry to enhance Mitsunobu reaction efficiency. Additionally, enzymatic esterification using lipases has shown promise for greener methyl ester synthesis, though yields remain suboptimal (70–75%) .

Chemical Reactions Analysis

1-Tert-butyl 2-methyl (2S)-4-hydroxypyrrolidine-1,2-dicarboxylate undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The compound can undergo reduction reactions, particularly at the carbonyl or double bond sites, using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The tert-butyl and methyl groups can participate in nucleophilic substitution reactions, often facilitated by strong bases or nucleophiles.

Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to direct the reaction pathways .

Scientific Research Applications

Biological Applications

1-Tert-butyl 2-methyl (2S)-4-hydroxypyrrolidine-1,2-dicarboxylate exhibits a range of biological activities that make it valuable in pharmaceutical research:

Therapeutic Applications

- Antimicrobial Activity : Research indicates that derivatives of this compound can exhibit antimicrobial properties against various pathogens. It has been studied for its potential to inhibit bacterial growth, making it a candidate for developing new antibiotics .

- Anticancer Properties : Preliminary studies have shown that compounds containing the pyrrolidine structure can induce apoptosis in cancer cells. Specifically, it has been tested against breast cancer cell lines (MCF-7 and MDA-MB-231), showing significant cytotoxicity compared to traditional chemotherapeutics like doxorubicin .

Data Table: Summary of Biological Activities

Case Study 1: Anticancer Screening

A systematic screening identified this compound as a promising candidate against specific cancer types. In vitro studies demonstrated its effectiveness in inhibiting the proliferation of breast cancer cells, highlighting its potential as an anticancer agent.

Case Study 2: Antimicrobial Efficacy

In another study, derivatives of this compound were tested for their antimicrobial properties against Mycobacterium avium subsp. paratuberculosis. The results indicated that these compounds showed higher activity than standard treatments like ciprofloxacin and isoniazid .

Mechanism of Action

The mechanism of action of 1-Tert-butyl 2-methyl (2S)-4-hydroxypyrrolidine-1,2-dicarboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into active sites of enzymes, inhibiting or modifying their activity. The pathways involved may include signal transduction, metabolic regulation, and cellular communication .

Comparison with Similar Compounds

Key Properties :

- CAS Number : 616-143-2 (for the (2S,4R)-isomer)

- Molecular Formula: C₁₂H₁₉NO₅

- Physical State : White to off-white solid

- Melting Point : 82–86°C

- Density : 1.217 g/cm³

Synthesis :

The compound is synthesized via multi-step reactions starting from chiral hydroxyproline derivatives. A common method involves the use of LDA (lithium diisopropylamide) and tri(pyrrolidin-1-yl)phosphine oxide to generate the protected intermediate, followed by esterification . Alternative routes include acid-catalyzed deprotection of tert-butyl groups using HCl in dioxane .

Comparison with Similar Compounds

The structural and functional versatility of 1-Tert-butyl 2-methyl (2S)-4-hydroxypyrrolidine-1,2-dicarboxylate is highlighted through comparisons with its analogs. Key differences arise from substituents (e.g., fluorine, amino groups) and stereochemistry.

Structural and Functional Analogues

Key Differences and Trends

Substituent Effects: Fluorine: Enhances metabolic stability and bioavailability. For example, the 4-fluoro derivative (CAS 203866-16-4) is widely used in peptide synthesis due to its resistance to enzymatic degradation . Amino Group: The 4-amino derivative (CAS 171110-72-8) serves as a precursor for Schiff base formation or coupling reactions in drug discovery .

Stereochemical Impact :

- The (2S,4R) configuration in the parent compound (CAS 616-143-2) is critical for binding to proteolytic enzymes in LYMTACs , whereas the (2S,4S) isomer (e.g., di-tert-butyl derivative) is preferred in fluorinated proline radiosynthesis .

Synthetic Accessibility: Fluorinated derivatives require specialized reagents (e.g., morpholinosulfur trifluoride) , while amino derivatives involve reductive amination or nitro group reduction .

Thermal Stability :

- The tert-butyl group improves thermal stability compared to methyl esters, as seen in di-tert-butyl derivatives .

Biological Activity

1-Tert-butyl 2-methyl (2S)-4-hydroxypyrrolidine-1,2-dicarboxylate, also known as Boc-Hyp-OMe or N-Boc-trans-4-hydroxy-L-proline methyl ester, is a compound of significant interest in the field of medicinal chemistry. Its unique structural features and biological properties make it a candidate for various therapeutic applications, particularly in neuroprotection and as a potential treatment for neurodegenerative diseases.

- Molecular Formula : C11H19NO5

- Molecular Weight : 245.27 g/mol

- CAS Number : 74844-91-0

- Synonyms : Boc-Hyp-OMe, N-Boc-trans-4-hydroxy-L-proline methyl ester

Research indicates that this compound may exhibit biological activity through several mechanisms:

- Inhibition of Cholinesterases : It has been observed to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes involved in the breakdown of neurotransmitters. This inhibition can lead to increased levels of acetylcholine in the synaptic cleft, potentially enhancing cognitive function and memory retention .

- Antioxidant Activity : The compound shows promise as an antioxidant, capable of reducing oxidative stress markers in various biological systems. This property is particularly relevant in the context of neurodegenerative diseases, where oxidative damage plays a critical role .

- Neuroprotective Effects : In vitro studies have demonstrated that 1-tert-butyl 2-methyl (2S)-4-hydroxypyrrolidine can protect astrocytes from amyloid beta-induced toxicity. This suggests a potential role in the treatment of Alzheimer's disease by mitigating neuroinflammation and neuronal damage associated with amyloid aggregates .

Biological Activity Data

Case Studies and Research Findings

- Study on Neuroprotection : A study investigated the effects of 1-tert-butyl 2-methyl (2S)-4-hydroxypyrrolidine on astrocytes exposed to amyloid beta (Aβ) peptides. The results indicated that the compound significantly improved cell viability and reduced TNF-α production, suggesting its potential as a therapeutic agent for Alzheimer's disease .

- Cholinesterase Inhibition Study : Another research focused on its inhibitory effects on cholinesterases, revealing that this compound could serve as a lead for developing drugs aimed at treating conditions characterized by cholinergic dysfunction, such as Alzheimer's disease .

- Oxidative Stress Reduction : In vivo studies demonstrated that treatment with this compound led to decreased oxidative stress markers in animal models subjected to scopolamine-induced cognitive impairment, further supporting its neuroprotective claims .

Q & A

Basic: What are the key synthetic routes for 1-Tert-butyl 2-methyl (2S)-4-hydroxypyrrolidine-1,2-dicarboxylate, and how do reaction conditions influence stereochemical outcomes?

Methodological Answer:

The synthesis typically involves multi-step protection/deprotection strategies. For example, di-tert-butyl (2S,4R)-4-hydroxypyrrolidine-1,2-dicarboxylate (a closely related compound) is synthesized via tosylation of the hydroxyl group using p-toluenesulfonyl chloride in dichloromethane with pyridine and 4-dimethylaminopyridine (DMAP) as catalysts . Stereochemical control is achieved by selecting appropriate starting materials (e.g., enantiomerically pure pyroglutamate derivatives) and reaction conditions (e.g., low temperatures to minimize racemization). Key factors include:

- Protecting Groups : tert-Butyl and methyl esters are commonly used for carboxylate protection due to their stability under basic/acidic conditions .

- Reagent Selection : Use of chiral catalysts (e.g., BH3·DMS for stereoselective reductions) ensures enantiomeric purity .

- Temperature Control : Reactions conducted at -78°C (e.g., LDA-mediated deprotonation) prevent undesired side reactions .

Basic: Which spectroscopic techniques are most effective for characterizing the stereochemistry and purity of this compound?

Methodological Answer:

A combination of techniques is required:

- NMR Spectroscopy : 1H and 13C NMR (including 2D methods like COSY and NOESY) confirm stereochemistry. For example, coupling constants (e.g., J values in pyrrolidine rings) distinguish cis/trans diastereomers .

- IR Spectroscopy : Absorptions near 1700–1750 cm⁻¹ verify ester carbonyl groups .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns. For instance, ESI-MS can detect [M+H]+ ions with ppm-level accuracy .

- Melting Point Analysis : Sharp melting points indicate crystalline purity .

Advanced: How can computational chemistry be integrated into experimental design to predict the stability of tert-butyl and methyl ester protecting groups?

Methodological Answer:

Density Functional Theory (DFT) calculations model:

- Protecting Group Stability : Calculate bond dissociation energies (BDEs) for tert-butyl vs. methyl esters under acidic/basic conditions. For example, tert-butyl groups exhibit higher BDEs (~90 kcal/mol), making them resistant to hydrolysis .

- Conformational Analysis : Molecular dynamics (MD) simulations predict preferred conformations of the pyrrolidine ring, aiding in rationalizing NMR data .

- Reaction Pathway Modeling : Transition state analysis (e.g., using Gaussian 09) identifies energy barriers for stereochemical inversion during synthesis .

Advanced: What strategies resolve contradictions in reaction yields when scaling up synthesis?

Methodological Answer:

Yield discrepancies often arise from kinetic vs. thermodynamic control in multi-step reactions. Strategies include:

- Process Optimization : Use Design of Experiments (DoE) to screen parameters (e.g., temperature, solvent polarity). For example, THF/water mixtures may improve solubility during LiOH-mediated saponification .

- In Situ Monitoring : ReactIR or HPLC tracks intermediate formation, identifying bottlenecks (e.g., incomplete deprotection).

- Scale-Up Adjustments : Replace batch reactors with flow chemistry setups to enhance heat/mass transfer .

Advanced: How should researchers optimize protecting group strategies in multi-step syntheses involving this compound?

Methodological Answer:

Orthogonal protection is critical:

- Stepwise Deprotection : Use tert-butyl esters (acid-labile) alongside methyl esters (base-labile) for sequential deprotection. For example, HCl in dioxane selectively removes tert-butyl groups without affecting methyl esters .

- Compatibility Checks : Validate protecting group stability under reaction conditions. Tosyl (Ts) groups, for instance, tolerate acidic/basic environments but require reductive conditions (e.g., Zn/HOAc) for removal .

- Green Chemistry Alternatives : Explore enzymatic deprotection (e.g., lipases for ester hydrolysis) to reduce waste .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.